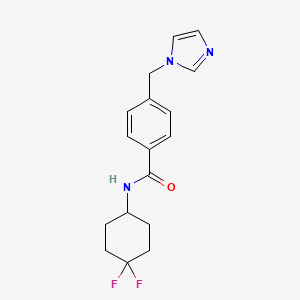

4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide is a derivative of benzamide with potential pharmacological properties. It is characterized by the presence of an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is known to be a part of various biologically active compounds.

Synthesis Analysis

The synthesis of related N-substituted imidazolylbenzamides has been described in the literature. For instance, a series of N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity, indicating that the imidazole moiety can be a viable replacement for other functional groups to produce class III electrophysiological activity in the benzamide series . Although the specific synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide is not detailed, similar synthetic routes could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The imidazole ring in such compounds is known to interact with biological targets through various non-covalent interactions. The substitution on the benzamide moiety, such as the difluorocyclohexyl group, could affect the compound's conformation and, consequently, its biological activity. Single-crystal X-ray diffraction techniques have been used to determine the molecular structures of related compounds, which could provide insights into the structural requirements for activity .

Chemical Reactions Analysis

The chemical reactivity of imidazolylbenzamides depends on the substituents present on the benzamide and imidazole rings. These compounds can participate in various chemical reactions, including interactions with metal ions to form complexes. For example, nickel complexes bearing benzamide derivatives have been synthesized and characterized, showing that the nature of the ligands affects the catalytic performance of these complexes in reactions like ethylene oligomerization . This suggests that 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide could also form metal complexes and participate in similar catalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of the imidazole ring and the difluorocyclohexyl group is likely to affect the compound's solubility, stability, and overall reactivity. The lipophilicity of the difluorocyclohexyl group could enhance the oral bioavailability of the compound, as seen in other benzamide derivatives with potent activity and good oral bioavailability . The specific physical and chemical properties of 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide would need to be determined experimentally to understand its pharmacokinetic profile better.

Propriétés

IUPAC Name |

N-(4,4-difluorocyclohexyl)-4-(imidazol-1-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O/c18-17(19)7-5-15(6-8-17)21-16(23)14-3-1-13(2-4-14)11-22-10-9-20-12-22/h1-4,9-10,12,15H,5-8,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRNCZDPKUXHSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2515801.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2515809.png)

![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid](/img/structure/B2515816.png)